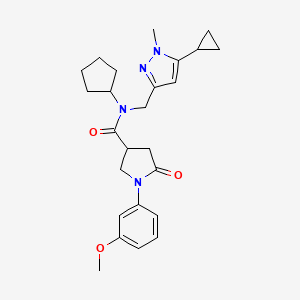
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural motifs, including a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H27N3O3 with a molecular weight of approximately 393.487 g/mol. The structure includes a central pyrrolidine ring linked to various functional groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.487 g/mol |
| Structural Motifs | Cyclopentyl, Cyclopropyl, Methoxyphenyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of these targets, leading to various therapeutic effects. For example, similar compounds in the pyrazole family have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . Understanding the binding affinity and selectivity of this compound towards its targets is crucial for elucidating its mechanism of action.
Anti-inflammatory Activity
Several studies have reported on the anti-inflammatory properties of pyrazole derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of COX enzymes, particularly COX-2, which is implicated in various inflammatory diseases .
Anticancer Potential
Research indicates that certain pyrazole derivatives exhibit anticancer properties by targeting specific kinases involved in tumor growth and metastasis. The compound's structural features may enhance its efficacy against cancer cell lines through inhibition of pathways that promote cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects attributed to compounds with similar structures. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The findings indicated that modifications in the pyrazole structure significantly influenced inhibitory potency, suggesting that this compound could be optimized for enhanced activity .
- Antitumor Activity : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .
- Neuroprotection Studies : Experimental models have indicated that compounds with similar structural characteristics can reduce neuronal apoptosis and promote cell survival under oxidative stress conditions, highlighting their potential as neuroprotective agents .
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-27-23(17-10-11-17)13-19(26-27)16-29(20-6-3-4-7-20)25(31)18-12-24(30)28(15-18)21-8-5-9-22(14-21)32-2/h5,8-9,13-14,17-18,20H,3-4,6-7,10-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPAVKPLGUGJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













